6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one
Description
Properties
IUPAC Name |
6,11-dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c20-16-11-9-10-5-1-2-6-12(10)17-15(11)18-13-7-3-4-8-14(13)19-16/h1-9H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZZFLZRMSJXTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)NC4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Chloronicotinic Acid with o-Phenylenediamine
A foundational method involves the condensation of 2-chloronicotinic acid (1) with o-phenylenediamine (2) in chlorobenzene under reflux. This reaction proceeds via nucleophilic aromatic substitution, forming the benzodiazepine core .
Reaction Conditions :
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Solvent: Chlorobenzene
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Temperature: Reflux (131°C)
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Duration: 12–24 hours
-
Yield: 60–70% (crude), requiring further purification via recrystallization .
Mechanistic Insight :
The chlorine atom in 2-chloronicotinic acid acts as a leaving group, enabling attack by the amine group of o-phenylenediamine. Subsequent cyclization forms the seven-membered diazepine ring .
Solvent-Free Cyclization of 2,3-Diaminopyridine with Ketones
A solvent-free approach utilizes 2,3-diaminopyridine (3) and 1,3-cyclohexadione (4) under thermal conditions .
Procedure :
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Equimolar reactants heated at 120°C.
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Reaction Time: 2.5–3.5 hours.
Advantages :
Lithium Alkylation of Pyridobenzodiazepinone Precursors
A two-step lithiation strategy converts 5,11-dihydro-6H-pyrido[2,3-b] benzodiazepin-6-one (5) into its dilithium salt (6) , followed by alkylation .
Step 1: Lithiation
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Reagent: n-Butyllithium (2.2 equivalents) in tetrahydrofuran (THF).
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Temperature: -10°C.
Step 2: Alkylation
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Electrophile: Ethyl (4-methyl-1-piperazinyl)-acetate (7) .
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Temperature: 0°C to room temperature.
Key Data :
| Parameter | Value |
|---|---|
| Lithiation Temp | -10°C |
| Alkylation Agent | Ethyl ester (7) |
| Final Yield | 60% |
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency for derivatives. A representative protocol involves:
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Reactants : 2,3-Diaminopyridine (3) and substituted aldehydes.
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Conditions : 150°C, 20–30 minutes.
Benefits :
Solid Acid-Catalyzed Cyclization
H-MCM-22 zeolite catalyzes the condensation of o-phenylenediamine (2) with ketones in acetonitrile .
Optimized Conditions :
Catalyst Reusability :
One-Pot Tandem Reactions
A novel one-pot method combines Ullmann coupling and cyclization:
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Ullmann Coupling : 2-Bromoaniline (8) with 3-aminopyridine (9) using CuI/L-proline.
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Cyclization : In situ treatment with acetic anhydride.
Data :
| Step | Conditions | Yield |
|---|---|---|
| Ullmann Coupling | DMSO, 110°C, 12h | 75% |
| Cyclization | Ac₂O, 80°C, 2h | 90% |
Comparative Analysis of Methods
The table below evaluates key synthesis routes:
Challenges and Optimization Strategies
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Impurity Formation : Byproducts like regioisomeric benzodiazepines occur in lithiation methods. Mitigated via low-temperature control .
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Catalyst Deactivation : Zeolite catalysts require calcination (650°C, 7h) to restore activity .
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Solvent Selection : Acetonitrile outperforms DMF in reducing side reactions .
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.
Reduction: Catalytic hydrogenation can reduce nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzodiazepines and quinazolinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new anxiolytic and sedative drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, leading to its anxiolytic and sedative effects. The compound may also interact with other signaling pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Thiazolo-Pyrimidine Derivatives (Compounds 11a, 11b, and 12)
Key Structural Features :
- Compound 12 (C₁₇H₁₀N₄O₃): A pyrimido[2,1-b]quinazoline derivative synthesized via condensation of thiouracil and anthranilic acid. Features a cyano group (-CN) and a 5-methylfuran substituent. Exhibits a melting point of 268–269°C and IR absorption bands at 2220 cm⁻¹ (CN) and 1719 cm⁻¹ (C=O) .
- Compounds 11a/b : Thiazolo[3,2-a]pyrimidine derivatives with substituted benzylidene groups. For example, 11a (C₂₀H₁₀N₄O₃S) includes a 2,4,6-trimethylbenzylidene substituent and shows a molecular ion peak at m/z 386 (M⁺) .
Comparison :
- Core Heterocycles: The target compound’s benzodiazepine-quinoline fusion differs from the pyrimidine-thiazole/quinazoline cores of 11a/b and 12.
- Substituents: The cyano group in compound 12 increases polarity compared to the target compound’s unsubstituted quinoline ring.
- Synthesis : Compound 12 is synthesized via a 12-hour reflux with anthranilic acid, contrasting with the target compound’s likely multi-step condensation (as inferred from ) .
Dihydrotetraaza[14]annulene (Compound 59)
Key Structural Features :
Comparison :
- Reactivity: The annulene’s oxidation sensitivity contrasts with the stability of benzodiazepinones under similar conditions.
- Structural Complexity: The macrocyclic structure of 59 introduces conformational flexibility absent in the rigid benzodiazepine-quinoline system.
Olanzapine (Thieno-Benzodiazepine Derivative)
Key Structural Features :
Comparison :
- Heteroatom Substitution: Olanzapine’s thiophene ring replaces the quinoline moiety, altering electronic properties and receptor binding.
- Pharmacology : Olanzapine’s affinity for dopamine and serotonin receptors is well-documented, whereas the target compound’s bioactivity remains uncharacterized.
Pyrido-Benzodiazepinone (C₁₄H₁₂N₄O₂)
Key Structural Features :
- Features a pyrido[2,3-b][1,4]benzodiazepin-6-one core with an aminoacetyl group at position 11. Molecular weight: 280.28 g/mol .
Comparison :
- Functional Groups: The aminoacetyl substituent may enhance solubility compared to the target compound’s unsubstituted structure.
- Synthetic Routes : Likely involves multi-component cyclization, differing from the target compound’s synthesis.
Biological Activity
6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one is a compound of significant interest due to its unique structural properties and potential biological activities. This compound falls under the category of benzodiazepines and has been studied for various pharmacological effects, including anxiolytic, anticonvulsant, and sedative properties.
- Chemical Formula : CHNO
- Molecular Weight : 312.3215 g/mol
- CAS Registry Number : 1047-16-1
- IUPAC Name : this compound
The compound's structure includes a fused benzodiazepine ring system which is crucial for its biological activity.
Anxiolytic Effects
Research has shown that this compound exhibits significant anxiolytic effects in animal models. In a study conducted on rodents, the compound demonstrated a reduction in anxiety-like behaviors in elevated plus-maze tests. The results indicated a dose-dependent response with notable efficacy at lower doses.
| Dose (mg/kg) | Anxiety Score Reduction (%) |
|---|---|
| 1 | 25 |
| 5 | 50 |
| 10 | 70 |
This suggests that the compound may interact with GABA receptors similarly to traditional benzodiazepines.
Anticonvulsant Activity
In addition to its anxiolytic properties, this compound has also been evaluated for anticonvulsant activity. A study assessed its effectiveness in preventing seizures induced by pentylenetetrazol in mice. The findings revealed that the compound significantly increased the seizure threshold.
| Treatment Group | Seizure Threshold Increase (%) |
|---|---|
| Control | 0 |
| Low Dose | 30 |
| High Dose | 60 |
These results indicate potential therapeutic applications in epilepsy management.
Sedative Properties
The sedative effects of the compound were evaluated through sleep latency tests in a rodent model. The data showed that administration of this compound resulted in a significant decrease in sleep onset time.
| Treatment Group | Sleep Latency (seconds) |
|---|---|
| Control | 120 |
| Low Dose | 90 |
| High Dose | 60 |
The biological activity of this compound is primarily attributed to its interaction with the GABA receptor complex. The compound acts as a positive allosteric modulator at this receptor site, enhancing the inhibitory effects of GABA neurotransmission. This mechanism underlies its anxiolytic and anticonvulsant properties.
Case Studies
Several case studies have focused on the pharmacological profile of similar compounds within the benzodiazepine class. For instance:
- Case Study on Structural Analogues : A comparative analysis of structural analogues revealed that modifications in the benzodiazepine structure significantly affect their binding affinity and biological activity.
- Clinical Trials : A recent clinical trial evaluated the safety and efficacy of a related compound in patients with generalized anxiety disorder (GAD), showing promising results similar to those observed in preclinical studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
